1-N-Ethylgaramine Sulfate
CAS No.:
Cat. No.: VC18453708
Molecular Formula: C15H31N3O6
Molecular Weight: 349.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H31N3O6 |
|---|---|
| Molecular Weight | 349.42 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
| Standard InChI | InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8-,9-,10-,11-,12-,13-,14-,15+/m1/s1 |
| Standard InChI Key | NYPNSRUEPMFDBL-WRJVUQEZSA-N |
| Isomeric SMILES | CCN[C@@H]1C[C@H]([C@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N |
| Canonical SMILES | CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
1-N-Ethylgaramine Sulfate (C₁₅H₃₁N₃O₆S) is a sulfate salt derived from the alkylation of garamine. Its IUPAC name is (2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol, reflecting its stereochemical complexity . The compound’s structure includes a cyclohexyl-oxane backbone substituted with ethylamine and sulfate groups, which influence its solubility and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 349.42 g/mol | |
| Melting Point | Not Available | |
| Boiling Point | Decomposes >100°C | |
| Solubility | Hygroscopic, soluble in water | |
| Stability | Stable at controlled pH (2–7) |
Synthesis and Manufacturing
Preparation Methodology
The synthesis of 1-N-Ethylgaramine Sulfate involves a multi-step process:
-
Reaction of Maltose with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Maltose is treated with TMSOTf in dichloromethane to form a silylated intermediate.
-
Ethylamine Substitution: The intermediate reacts with ethylamine, introducing the N-ethyl group.
-
Sulfation: The product is treated with sulfuric acid to yield the final sulfate salt.
This method ensures high purity (>98%), as confirmed by HPLC-ELSD and NMR analyses .
Industrial-Scale Challenges
Scaling production requires stringent control over reaction conditions (pH, temperature) to prevent hydrolysis of the sulfate moiety. Residual solvents like dichloromethane must be minimized to meet pharmacopeial standards .
Physicochemical Properties
Stability Profile
The compound is hygroscopic, necessitating storage in airtight containers at 2–8°C. Degradation occurs under acidic (pH <2) or alkaline (pH >9) conditions, producing 1-N-ethylgaramine and sulfate ions.
Table 2: Degradation Kinetics
| Condition | Half-Life | Major Degradants |
|---|---|---|
| pH 2.0, 25°C | 48 hours | 1-N-Ethylgaramine |
| pH 7.4, 37°C | 72 hours | Oxidation byproducts |
Biological Activity and Mechanisms
Table 3: Comparative Antibiotic Activity
| Compound | Target | Toxicity Profile |
|---|---|---|
| Gentamicin | 30S ribosomal subunit | Nephrotoxic, ototoxic |
| 1-N-Ethylgaramine | Weak ribosomal binding | Under investigation |
| Sisomicin | Ribosomal RNA | Lower nephrotoxicity |
Enzymatic Interactions
The sulfate group undergoes hydrolysis via sulfatases (e.g., N-acetylgalactosamine-4-sulfatase), releasing sulfate ions and altering glycosaminoglycan metabolism. This property is exploited in studies of mucopolysaccharidoses and heparan sulfate proteoglycan signaling.
Applications in Pharmaceutical Research
Analytical Reference Standard
1-N-Ethylgaramine Sulfate is used in HPLC to quantify impurities in netilmicin sulfate formulations. Its relative retention time (RRT 0.41 vs. netilmicin) ensures precise identification .
Prodrug Development
The sulfate moiety’s reactivity facilitates its use as a leaving group in prodrugs, enhancing water solubility and bioavailability of hydrophobic therapeutics.
Comparative Analysis with Structural Analogues
N-Ethylguanidine Sulfate (CAS 3482-86-8)
Unlike 1-N-Ethylgaramine Sulfate, this analogue lacks the cyclohexyl-oxane backbone, reducing steric hindrance in synthetic reactions but limiting ribosomal binding affinity .
Ethanamine, N-ethyl-, Sulfate (CAS 72962-45-9)
With a simpler structure (C₄H₁₆N₂O₄S), this compound is used in ionic liquids but exhibits lower molecular weight (188 g/mol) and membrane permeability .
Table 4: Functional Comparison of Sulfates
| Compound | Molecular Weight | Application | Bioavailability |
|---|---|---|---|
| 1-N-Ethylgaramine | 349.42 g/mol | Pharmaceutical QC | Low |
| N-Ethylguanidine | 188.23 g/mol | Ionic liquids | Moderate |
| Diethyl Sulfate | 154.18 g/mol | Alkylating agent | High |
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